TAK-733 - 1035555-63-5

TAK-733

Catalog Number: EVT-288183
CAS Number: 1035555-63-5
Molecular Formula: C17H15F2IN4O4
Molecular Weight: 504.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-3-(2,3-Dihydroxypropyl)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione, also known as TAK-733 or TAK733, is a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [ [], [] ]. It is a non-ATP competitive inhibitor, meaning it does not compete with ATP for binding to the kinase active site [ [], [] ]. TAK-733 has emerged as a potential therapeutic agent in cancer research due to its potent antitumor activity observed in various preclinical studies [ [], [], [], [], [], [] ].

Future Directions
  • Clinical Development: While phase I clinical trials have been completed [ [] ], further clinical studies are needed to fully evaluate the efficacy and safety of TAK-733 in patients with various cancer types.
  • Investigating Additional Applications: Exploring the therapeutic potential of TAK-733 in other diseases beyond cancer, such as inflammatory conditions [ [] ] and cardiac hypertrophy [ [] ], could be fruitful areas of research.
Synthesis Analysis

The synthesis of TAK-733 involves a structure-based drug design approach that focuses on creating novel bis-triazolopyridopyrimidines. This method aims to enhance the pharmacological profile of the compound while maintaining selectivity for the allosteric site of MEK .

The synthetic pathway typically includes:

  1. Formation of the core structure: Utilizing various organic reactions to construct the triazolopyridopyrimidine framework.
  2. Functionalization: Introducing specific groups to enhance potency and selectivity.
  3. Purification: Employing techniques such as chromatography to isolate the final product.

Technical details regarding specific reagents, conditions, and yields are often proprietary but are essential for reproducibility in pharmaceutical chemistry.

Molecular Structure Analysis

TAK-733 exhibits a complex molecular structure characterized by a fused bicyclic system. Key structural features include:

  • Core Structure: A 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine backbone.
  • Substituents: The presence of fluorine and iodine atoms contributes to its unique properties.

The structural data indicate that TAK-733 binds selectively to the allosteric site of MEK, which is critical for its mechanism of action .

Chemical Reactions Analysis

TAK-733's primary chemical reactions involve its interaction with MEK enzymes. The compound acts as an ATP-noncompetitive inhibitor, meaning it does not compete with ATP for binding but instead alters the enzyme's conformation to inhibit its activity.

Key reactions include:

  1. Inhibition of MEK phosphorylation: TAK-733 effectively prevents MEK from phosphorylating its downstream targets, such as extracellular signal-regulated kinase (ERK).
  2. Cellular assays: In vitro studies demonstrate that TAK-733 reduces ERK phosphorylation levels in cancer cell lines, indicating its potential therapeutic efficacy .
Mechanism of Action

TAK-733 exerts its effects by binding to the allosteric site of MEK1/2, leading to a conformational change that inhibits MEK's enzymatic activity. This inhibition prevents the phosphorylation of ERK, disrupting the MAPK signaling pathway that promotes cell proliferation and survival in tumors.

Key aspects of the mechanism include:

  • Selectivity: TAK-733 selectively targets MEK without affecting other kinases, minimizing off-target effects.
  • Pharmacodynamics: Studies show sustained inhibition of ERK phosphorylation following administration, correlating with antitumor activity .
Physical and Chemical Properties Analysis

TAK-733 possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) with a solubility greater than 10 mM.
  • Stability: Stability data indicate that TAK-733 can be stored at low temperatures for extended periods without significant degradation.
  • Bioavailability: Demonstrates high oral bioavailability across various animal models, including mice and dogs .

These properties are crucial for determining dosing strategies and formulation development in clinical settings.

Applications

TAK-733 is primarily investigated for its potential applications in oncology:

  1. Treatment of Solid Tumors: Clinical trials have focused on its use in patients with advanced solid tumors, including melanoma and colorectal cancer.
  2. Preclinical Models: Demonstrated broad antitumor activity in xenograft models, showing significant tumor growth inhibition .
  3. Research Tool: Used in laboratory settings to study MEK signaling pathways and develop combination therapies targeting multiple pathways in cancer treatment.

Properties

CAS Number

1035555-63-5

Product Name

TAK-733

IUPAC Name

3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione

Molecular Formula

C17H15F2IN4O4

Molecular Weight

504.23 g/mol

InChI

InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1

InChI Key

RCLQNICOARASSR-SECBINFHSA-N

SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

TAK 733
TAK-733
TAK733

Canonical SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O

Isomeric SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.